molecular formula C14H16ClN5O B12920386 Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- CAS No. 113338-16-2

Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-

Cat. No.: B12920386
CAS No.: 113338-16-2
M. Wt: 305.76 g/mol
InChI Key: PSXDOBPXRIJOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide: is a heterocyclic compound with the molecular formula C14H16ClN5O It is known for its complex structure, which includes a chlorinated phenyl ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Coupling Reaction: The chlorinated phenyl ring is then coupled with the pyrimidine ring under specific conditions to form the final compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)-N,N-dimethylmethanimidamide
  • 2-Chloro-5-nitropyrimidine-4,6-diamine

Comparison: Compared to similar compounds, N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorinated phenyl and pyrimidine rings.

Biological Activity

Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-cancer research. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

The molecular formula of Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- is C14H16ClN5O, with a molar mass of 305.76 g/mol. Its structure includes a chloro group which is believed to enhance its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of acetamides, particularly against resistant strains of bacteria such as Klebsiella pneumoniae. The presence of the chloro atom in this compound has been shown to improve its efficacy.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) for Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- was determined through various assays. One study found that this compound exhibited a significantly lower MIC compared to its non-chloro counterpart, indicating enhanced antibacterial activity:

CompoundMIC (µg/mL)
A1 (N-(4-fluoro-3-nitrophenyl)acetamide)64
A2 (Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-)32

This demonstrates that the chloro substitution plays a critical role in enhancing antibacterial potency .

Time-Kill Kinetics

Further evaluation through time-kill kinetics revealed that Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- effectively reduced viable bacterial counts within hours of exposure:

Time (hours)CFU Reduction (log 10 CFU/mL)
06.0
14.5
63.0
10<1.0

These results confirm its bactericidal properties at concentrations corresponding to twice the MIC .

Anti-Cancer Activity

Acetamides have also been evaluated for their potential anti-cancer properties. Compounds similar to Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- have been reported to inhibit Focal Adhesion Kinases (FAK), which are implicated in cancer cell proliferation and metastasis.

The proposed mechanism involves the inhibition of FAK and Pyk2 signaling pathways, which are crucial for cancer cell survival and migration. By disrupting these pathways, acetamides may induce apoptosis in cancer cells and inhibit tumor growth .

Cytotoxicity and Pharmacokinetics

Assessments of cytotoxicity indicate that Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- exhibits favorable safety profiles in vitro. The compound showed low cytotoxic effects on normal human cell lines while maintaining potent activity against bacterial pathogens.

Pharmacokinetic studies suggest that this compound has good absorption characteristics and metabolic stability, making it a promising candidate for further development as an oral therapeutic agent .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of several acetamides against Klebsiella pneumoniae. Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]- was one of the most effective compounds tested.
  • Anti-Cancer Research : Research focusing on FAK inhibitors identified this acetamide as a potential lead compound for developing new anti-cancer therapies due to its ability to inhibit key signaling pathways involved in tumor progression.

Properties

CAS No.

113338-16-2

Molecular Formula

C14H16ClN5O

Molecular Weight

305.76 g/mol

IUPAC Name

N-[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]acetamide

InChI

InChI=1S/C14H16ClN5O/c1-3-10-12(13(16)20-14(17)19-10)8-4-5-9(15)11(6-8)18-7(2)21/h4-6H,3H2,1-2H3,(H,18,21)(H4,16,17,19,20)

InChI Key

PSXDOBPXRIJOMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.